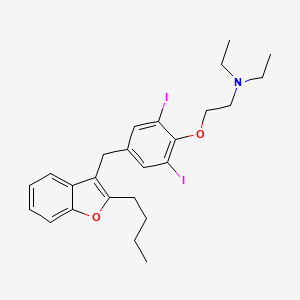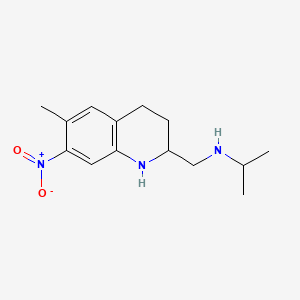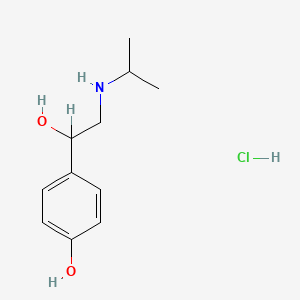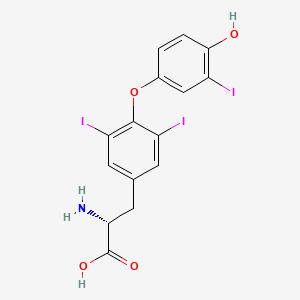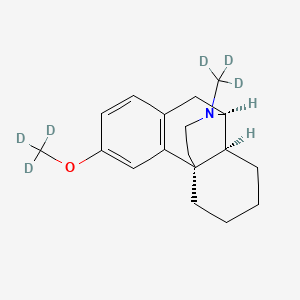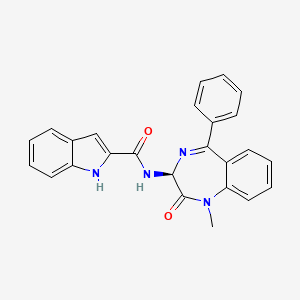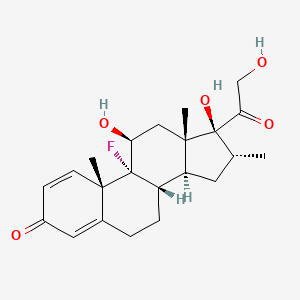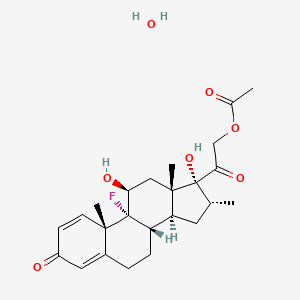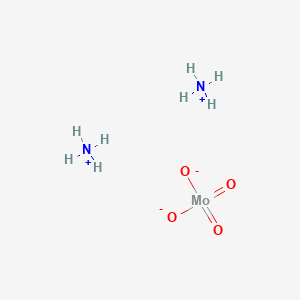
钼酸铵
描述
Ammonium molybdate, with the chemical formula (NH₄)₂Mo₂O₇, is an inorganic compound composed of ammonium cations and dimolybdate anions. It appears as a white, water-soluble crystalline solid. This compound is widely used in various industrial and scientific applications due to its unique properties and versatility .
科学研究应用
Ammonium molybdate finds extensive use in various scientific research fields:
Chemistry:
- It serves as a catalyst in chemical reactions, particularly in the production of molybdenum compounds.
- It is used as a reagent in analytical chemistry for the detection and quantification of phosphate ions.
Biology and Medicine:
- It is utilized in biochemical assays and studies involving molybdenum-dependent enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase .
Industry:
- It is employed in the synthesis of pigments, corrosion inhibitors, and ceramics.
- It is used in the manufacturing of fertilizers and as a precursor for molybdenum-based thin films .
作用机制
Target of Action
Ammonium molybdate, also known as molybdic acid ammonium salt or ammonium heptamolybdate, is an inorganic compound that falls under the category of molybdates . It is a source of molybdenum, an essential element that is present in enzymes including xanthine oxidase, sulfite oxidase, and aldehyde oxidase . These enzymes are the primary targets of ammonium molybdate .
Mode of Action
Ammonium molybdate interacts with its targets by providing molybdenum, which is an essential component of these enzymes . The molybdate anion MoO4-2 is the conjugate base of molybdic acid H2MoO4 . In the leaching process, MoO3 in the solid phase is dissolved by ammonia to form ammonium molybdate .
Biochemical Pathways
Ammonium molybdate plays a significant role in the biochemical pathways of enzymes that require molybdenum. For instance, xanthine oxidase, sulfite oxidase, and aldehyde oxidase are enzymes that contain molybdenum as a cofactor . These enzymes are involved in various biochemical reactions, including the metabolism of purines and pyrimidines .
Pharmacokinetics
It is known that ammonium molybdate is soluble in water , which suggests that it can be readily absorbed and distributed in the body. It is intravenously administered as an additive to solutions for Total Parenteral Nutrition (TPN) .
Result of Action
The molecular and cellular effects of ammonium molybdate’s action are primarily related to its role as a source of molybdenum for enzymes. By providing molybdenum, ammonium molybdate enables these enzymes to carry out their functions, which include various metabolic processes .
Action Environment
Ammonium molybdate is a strong oxidizing agent and can react with reducing agents to produce heat and products that may be gaseous . Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other chemicals .
生化分析
Biochemical Properties
Ammonium molybdate is a source of molybdenum, an essential element that is present in enzymes including xanthine oxidase, sulfite oxidase, and aldehyde oxidase . It is utilized by selected enzymes to carry out redox reactions . The compound, like most molybdates, is a strong oxidizing agent and can react with reducing agents to produce heat and products that may be gaseous .
Cellular Effects
Ammonium molybdate has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with changes in urine element levels and serum metabolites in mice . It is also used as a source of molybdenum in agricultural plant development, where it plays a crucial role in nitrogen metabolism and the synthesis of phytohormones .
Molecular Mechanism
Ammonium molybdate is produced by the reaction of molybdic acid with ammonia: H2MoO4 + 2 NH3 → (NH4)2MoO4 . The molybdate anion is octahedral, and the compound adopts a layered structure similar to that of other molybdates. The layers are held together by hydrogen bonds between the amine groups and the oxygen atoms of the molybdate anion .
Temporal Effects in Laboratory Settings
The effects of ammonium molybdate can change over time in laboratory settings. For instance, it has been reported that chronic exposure to ammonium molybdate can lead to molybdenosis, a condition characterized by symptoms like fatigue, headaches, and joint pain .
Dosage Effects in Animal Models
In animal models, the effects of ammonium molybdate can vary with different dosages. For example, symptoms of acute molybdenum poisoning and pathological changes in body tissue have been observed in rats arising from massive doses by oral and intraperitoneal administration of ammonium molybdate in lethal or near lethal doses .
Metabolic Pathways
Ammonium molybdate is involved in several metabolic pathways. It is a component of enzymes necessary for the activity of xanthine oxidase, sulfite oxidase, and aldehyde oxidase . These enzymes play crucial roles in various metabolic processes, including the metabolism of purines and pyrimidines.
Transport and Distribution
It is known that plants have similar physiological molybdenum transport phenotypes to those found in prokaryotic systems , suggesting that similar mechanisms may exist in other organisms.
准备方法
Synthetic Routes and Reaction Conditions: Ammonium molybdate is typically synthesized by treating molybdenum trioxide (MoO₃) with aqueous ammonia (NH₃). The reaction proceeds as follows: [ \text{MoO}_3 + 2\text{NH}_3 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{MoO}_4 ] Upon heating, ammonium molybdate decomposes to form diammonium molybdate: [ (\text{NH}_4)_2\text{MoO}_4 \rightarrow (\text{NH}_4)_2\text{Mo}_2\text{O}_7 ]
Industrial Production Methods: In industrial settings, diammonium molybdate is produced by roasting molybdenum ores to obtain molybdenum(VI) oxides, which are then extracted into aqueous ammonia to form ammonium molybdate. The ammonium molybdate solution is subsequently heated to yield diammonium molybdate .
化学反应分析
Types of Reactions: Ammonium molybdate undergoes various chemical reactions, including decomposition, substitution, and complex formation.
Common Reagents and Conditions:
Decomposition: Upon heating, diammonium molybdate decomposes to form molybdenum trioxide (MoO₃), ammonia (NH₃), and water (H₂O): [ (\text{NH}_4)_2\text{Mo}_2\text{O}_7 \rightarrow 2\text{MoO}_3 + 2\text{NH}_3 + \text{H}_2\text{O} ]
Substitution: It reacts with metal salts such as lead chloride (PbCl₂) to form metal molybdates: [ (\text{NH}_4)_2\text{MoO}_4 + \text{PbCl}_2 \rightarrow \text{PbMoO}_4 + 2\text{NH}_4\text{Cl} ]
Complex Formation: It reacts with phosphates or arsenates to form ammonium phosphomolybdate or ammonium arsenomolybdate
Major Products:
- Molybdenum trioxide (MoO₃)
- Lead molybdate (PbMoO₄)
- Ammonium phosphomolybdate
- Ammonium arsenomolybdate
相似化合物的比较
- Ammonium molybdate (NH₄)₂MoO₄
- Sodium molybdate Na₂MoO₄
- Calcium molybdate CaMoO₄
- Lead molybdate PbMoO₄
- Molybdenum trioxide MoO₃
- Molybdenum disulfide MoS₂
Uniqueness: Ammonium molybdate is unique due to its specific composition and solubility properties, making it particularly suitable for applications in analytical chemistry and as a precursor for various molybdenum-based materials .
属性
IUPAC Name |
diazanium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPEJJSWDHEBO-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[NH4]2MoO4, H8MoN2O4 | |
| Record name | Ammonium orthomolybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051654 | |
| Record name | Ammonium molybdate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
12027-67-7, 13106-76-8 | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium molybdate(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
